2-(3-Chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S2.ClH/c1-2-23-8-7-10-13(9-23)27-19(14(10)17(21)24)22-18(25)16-15(20)11-5-3-4-6-12(11)26-16;/h3-6H,2,7-9H2,1H3,(H2,21,24)(H,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLCQRHVJRVJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C4=CC=CC=C4S3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound with potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities based on available literature and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H19Cl2N3O2S2 |
| Molecular Weight | 456.4 g/mol |
| CAS Number | 1329627-19-1 |
| IUPAC Name | 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide; hydrochloride |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the condensation of 3-chlorobenzo[b]thiophene derivatives with various amines and subsequent cyclization to form the thieno[2,3-c]pyridine structure. The synthesis process often utilizes techniques such as refluxing in solvents and purification through crystallization or chromatography .
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds demonstrate efficacy against breast, colon, and lung cancer cell lines through mechanisms that may involve inhibition of specific signaling pathways rather than direct action on dihydrofolate reductase (DHFR) .
Antimicrobial Activity
Some studies have explored the antimicrobial properties of similar thiophene-containing compounds. These compounds have shown activity against a range of bacterial strains and fungi, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Preliminary studies suggest that compounds in this class may possess anti-inflammatory properties. In vitro assays have indicated that these compounds can inhibit pro-inflammatory cytokine production in activated immune cells .
Case Studies
- Antiproliferative Activity : A study evaluated the antiproliferative effects of synthesized thienopyridine derivatives against various cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
- Antimicrobial Testing : Another research effort focused on the antimicrobial activity of thiophene derivatives. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 100 µg/mL for some compounds .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Anticancer Properties
Studies have shown that derivatives of this compound possess antiproliferative activity against various cancer cell lines. For example:
- Breast Cancer : In vitro studies demonstrated efficacy against breast cancer cell lines by inhibiting specific signaling pathways.
- Colon and Lung Cancer : Similar effects were observed in colon and lung cancer cell lines, suggesting a broad spectrum of anticancer activity .
Antimicrobial Activity
The antimicrobial properties of compounds containing thiophene rings have been explored extensively:
- Bacterial Inhibition : The compound has shown activity against a range of bacterial strains.
- Fungal Activity : Preliminary studies suggest potential efficacy against certain fungal pathogens, indicating its utility in treating infections .
Case Studies and Research Findings
Several case studies have documented the applications of this compound in scientific research:
- Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that related compounds exhibited potent activity against human breast cancer cells through modulation of apoptosis pathways .
- Antimicrobial Efficacy Research : Another study highlighted the effectiveness of thiophene derivatives in inhibiting growth in clinical isolates of Staphylococcus aureus and Candida species .
- Synthetic Methodologies : Research into synthetic methodologies has provided insights into optimizing yields and purities for industrial applications .
Comparison with Similar Compounds
Substituent Variations in the 6-Position
The ethyl group at the 6-position distinguishes the target compound from analogs such as:
- Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS: 1185011-76-0), which has a methyl group instead of ethyl .
- Ethyl 6-isopropyl-2-[(2-phenoxybenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride, featuring an isopropyl group at the 6-position .
Key Implications :
Aromatic Core Modifications
- Chlorobenzo[b]thiophene vs. Phenoxybenzamido: The target compound’s chlorobenzo[b]thiophene moiety contrasts with ethyl 6-isopropyl-2-[(2-phenoxybenzoyl)amino]-... hydrochloride (), which uses a phenoxybenzamido group. Bioactivity: Thiophene derivatives with electron-withdrawing groups (e.g., Cl, CF₃) often exhibit enhanced receptor binding due to increased polarity and dipole interactions .
Carboxamide vs. Ester Functionalities
- The target compound’s carboxamide groups differ from ester-containing analogs (e.g., methyl/ethyl carboxylates in ). Metabolic Stability: Amides are generally more resistant to enzymatic hydrolysis than esters, suggesting enhanced pharmacokinetic stability .
Structure-Activity Relationship (SAR) Insights from Related Compounds
highlights critical SAR trends in 2-amino-3-benzoylthiophenes, which share structural motifs with the target compound:
- Amino Group Requirement: The 2-amino group is essential for allosteric enhancement of adenosine A1 receptor binding. In the target compound, the carboxamide may mimic this role .
- Substituent Effects :
- 4-Position Substitution : Alkyl groups (e.g., methyl, ethyl) at the 4-position of thiophene improve activity. The target compound’s 6-ethyl group may similarly optimize interactions .
- Aromatic Substitutions : Chlorine (electron-withdrawing) at the benzo[b]thiophene 3-position may parallel the activity-enhancing effects of 3-(trifluoromethyl) in PD 81,723 .
Comparative Physicochemical Properties
Preparation Methods
Cyclization of N-Substituted Sulfonamides
A patent by describes the acid-catalyzed cyclization of N-(thienylmethyl)-N-[2,2-(OR)₂ethyl]tosylamides to form thieno[2,3-c]pyridines. For the 6-ethyl derivative, the precursor N-(2-thienylmethyl)-N-[2,2-(ethoxy)₂ethyl]tosylamide is treated with hydrochloric acid in dioxane at reflux.
Procedure :
The tosylamide intermediate (1.0 equiv) is refluxed in 12N HCl/dioxane (1:1 v/v) for 4 hours. Acidic workup and distillation yield the free base, which is subsequently alkylated at the 6-position using ethyl bromide in the presence of a base (e.g., potassium carbonate).
Key Data :
Mannich Reaction Approach
An alternative route from employs a Mannich reaction between 2-thiophene ethylamine, formaldehyde, and hydrogen chloride to form the tetrahydrothienopyridine ring. Ethyl substitution is introduced via N-ethyl-2-thiophene ethylamine.
Procedure :
2-Thiophene ethylamine (1.0 equiv), formaldehyde (1.2 equiv), and hydrogen chloride in ethanol are heated at 65–75°C for 6 hours. The intermediate imine undergoes cyclization to yield 6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride.
Key Data :
Carboxamide Installation
The 3-carboxamide group is introduced via aminolysis of a methyl or ethyl ester. For example, ethyl 6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (synthesized via Fiesselmann thiophene synthesis) is treated with ammonia in methanol at 50°C for 12 hours.
Key Data :
Amide Coupling Between Subunits
The final amide bond is formed between 3-chlorobenzo[b]thiophene-2-carboxamide and 6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide using a coupling reagent.
Procedure :
Equimolar amounts of both carboxamides are dissolved in dimethylformamide (DMF) with 1.2 equivalents of HATU and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). The reaction is stirred at 25°C for 12 hours, followed by aqueous workup and column purification.
Key Data :
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas in ethanol.
Procedure :
The coupled product is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution at 0°C until precipitation ceases. The solid is filtered, washed with cold ethanol, and dried under vacuum.
Key Data :
Comparative Analysis of Synthetic Routes
Optimization Challenges and Solutions
- Regioselectivity in Cyclization : Acid concentration and solvent choice (dioxane vs. ethanol) critically influence ring-closure efficiency.
- Amide Hydrolysis : Mild reaction conditions (low temperature, excess ammonia) prevent undesired hydrolysis during carboxamide formation.
- Salt Purity : Recrystallization from ethanol/isopropyl ether mixtures enhances hydrochloride salt purity.
Q & A
Q. What are the recommended synthetic routes for this compound, and what experimental conditions ensure optimal yield?
The compound can be synthesized via a multi-step protocol involving:
- Acylation of tetrahydrobenzothiophene intermediates with chlorobenzo[b]thiophene-2-carboxylic acid derivatives under anhydrous CH₂Cl₂ and nitrogen atmosphere, followed by reflux (e.g., 12–24 hours) .
- Purification via reverse-phase HPLC using gradients like MeCN:H₂O (30% → 100%) to isolate the target compound, achieving yields of 65–78% .
- Critical parameters : Stoichiometric ratios of anhydrides (e.g., succinic anhydride) to intermediates (1.2:1 molar ratio) and rigorous exclusion of moisture to prevent side reactions .
Q. How should structural characterization be performed to validate the compound’s identity?
Use a combination of:
- 1H/13C NMR to confirm substituent positions (e.g., chemical shifts for Cl, ethyl, and carboxamide groups in δ 2.1–4.5 ppm for protons and 160–180 ppm for carbonyl carbons) .
- IR spectroscopy to detect functional groups (C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹, and NH stretches at ~3300 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ peaks within ±0.001 Da accuracy) .
Q. What safety precautions are essential when handling this compound?
- Use glove boxes for toxic or irritant intermediates to avoid inhalation/skin contact .
- Store at –20°C for long-term stability (1–2 years) and avoid aqueous environments to prevent hydrolysis .
- Dispose of waste via specialized chemical disposal services to comply with environmental regulations .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yield or purity in scaled-up synthesis?
Apply statistical design of experiments (DoE) to screen variables:
- Factors : Solvent polarity (CH₂Cl₂ vs. DMF), temperature (reflux vs. 50°C), and catalyst type (e.g., Pd/Cu for cyclization steps) .
- Response surface methodology (RSM) to model interactions between variables and identify optimal conditions .
- In-line analytics (e.g., LC-MS monitoring) to detect intermediates and abort failed batches early .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Re-evaluate force fields in molecular docking studies using quantum chemical calculations (e.g., DFT for electron-deficient thiophene rings) .
- Validate binding assays with orthogonal methods (e.g., SPR for affinity vs. MIC for antibacterial activity) to confirm target engagement .
- Analyze stereochemical purity via chiral HPLC, as impurities in diastereomers may skew bioactivity results .
Q. What computational strategies support rational design of derivatives with enhanced activity?
- Use reaction path search algorithms (e.g., AFIR or GRRM) to predict feasible synthetic routes for novel derivatives .
- QSAR models incorporating electronic descriptors (HOMO-LUMO gaps) and steric parameters (logP, TPSA) to prioritize candidates with improved solubility/bioavailability .
- MD simulations to assess stability of ligand-receptor complexes (e.g., bacterial enzyme targets) over 100-ns trajectories .
Q. How to analyze discrepancies in biological activity across structurally similar analogs?
- Perform SAR studies by systematically modifying substituents (e.g., replacing ethyl with tert-butyl or phenyl groups) and testing against control strains .
- Metabolomic profiling to identify off-target effects or metabolic degradation pathways (e.g., cytochrome P450 interactions) .
- Crystallography (if feasible) to compare binding modes of active vs. inactive analogs in enzyme active sites .
Methodological Tables
Q. Table 1: Key Synthetic Parameters from Literature
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Acylation | CH₂Cl₂, succinic anhydride, N₂, reflux | 67–78 | >95% | |
| Cyclization | Piperidine, ethanol, 80°C | 54–65 | 90–93% | |
| Purification | MeCN:H₂O gradient (RP-HPLC) | – | >99% |
Q. Table 2: Common Analytical Techniques and Outcomes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
